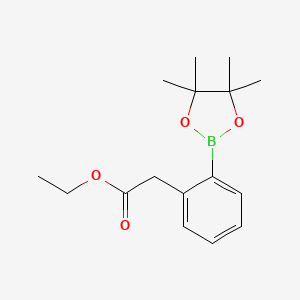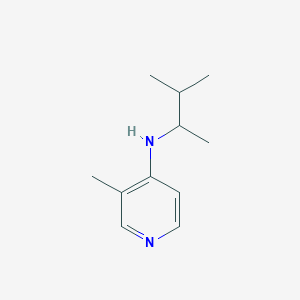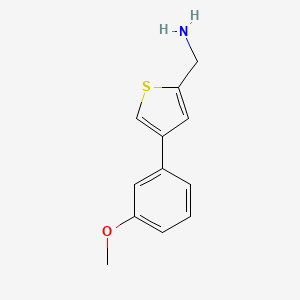
4-Chlor-1-methyl-1H-pyrazol-3-carbonylchlorid
Übersicht
Beschreibung
4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is a useful research compound. Its molecular formula is C5H4Cl2N2O and its molecular weight is 179 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antibiotika
4-Chlor-1-methyl-1H-pyrazol-3-carbonylchlorid: ist ein wertvoller Vorläufer bei der Synthese von Pyrazolderivaten, die antimikrobielle Eigenschaften aufweisen. Diese Derivate können so konzipiert werden, dass sie bestimmte mikrobielle Pfade angreifen, was möglicherweise zur Entwicklung neuer Antibiotika führt, die gegen resistente Stämme wirksam sind .
Landwirtschaftliche Chemie: Entwicklung von Pestiziden
In der Landwirtschaft können Verbindungen, die von This compound abgeleitet sind, zur Herstellung von Pestiziden verwendet werden. Der Pyrazol-Rest ist bekannt für seine Rolle bei der Störung des Lebenszyklus von Schädlingen, wodurch eine Möglichkeit geboten wird, Pflanzen ohne Schädigung der Umwelt durch seine selektive Toxizität zu schützen .
Organische Synthese: Herstellung heterocyclischer Verbindungen
Diese Verbindung dient als Baustein in der organischen Synthese, insbesondere bei der Herstellung heterocyclischer Verbindungen. Ihre Reaktivität ermöglicht die Herstellung komplexer Moleküle, die in verschiedenen chemischen Industrien, einschließlich der Pharmaindustrie und der Materialwissenschaft, unerlässlich sind .
Arzneimittelforschung: Krebsforschung
Pyrazolderivate, die aus This compound synthetisiert werden, werden auf ihre krebshemmenden Eigenschaften untersucht. Diese Verbindungen können das Wachstum und die Proliferation von Krebszellen hemmen, was sie zu vielversprechenden Kandidaten für neue Krebstherapien macht .
Koordinationschemie: Ligandsynthese
In der Koordinationschemie wird This compound verwendet, um Liganden zu synthetisieren, die an Metallionen binden können. Diese Ligand-Metall-Komplexe haben potenzielle Anwendungen in der Katalyse, in magnetischen Materialien und in Sensortechnologien .
Organometallische Chemie: Katalysatorentwicklung
Die Fähigkeit der Verbindung, als Ligand zu wirken, erstreckt sich auch auf die organometallische Chemie, wo sie Komplexe mit Metallen bilden kann, die als Katalysatoren in verschiedenen chemischen Reaktionen verwendet werden. Diese Katalysatoren können die Reaktionsausbeute und -selektivität verbessern, was zu nachhaltigeren chemischen Prozessen führt .
Wirkmechanismus
Target of Action
Pyrazoles, the core structure of this compound, are known to interact with a variety of biological targets, including enzymes and receptors . .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . The specific interactions of this compound with its targets, and the resulting changes, would need to be determined through experimental studies.
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field
Eigenschaften
IUPAC Name |
4-chloro-1-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-2-3(6)4(8-9)5(7)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGVYWVYYZYMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one](/img/structure/B1427166.png)


![4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide](/img/structure/B1427170.png)



![2-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxylic acid](/img/structure/B1427179.png)





![1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine](/img/structure/B1427187.png)
